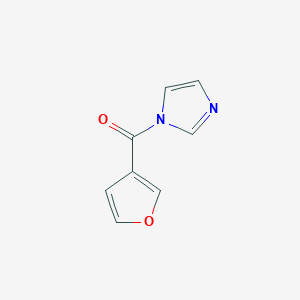

furan-3-yl(1H-imidazol-1-yl)methanone

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

furan-3-yl(imidazol-1-yl)methanone |

InChI |

InChI=1S/C8H6N2O2/c11-8(7-1-4-12-5-7)10-3-2-9-6-10/h1-6H |

InChI Key |

ZLPJZDBHTPCPSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for furan-3-yl(1H-imidazol-1-yl)methanone has been found in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman data for this compound has been found in the reviewed literature.

Vibrational Assignments and Potential Energy Distribution Analysis

Without experimental FT-IR and FT-Raman spectra, a vibrational assignment and Potential Energy Distribution (PED) analysis for this compound cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

No experimental ¹H NMR data for this compound has been found in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No experimental ¹³C NMR data for this compound has been found in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

A complete structural assignment of this compound in solution would be achieved using a combination of two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For the furan (B31954) ring, correlations would be expected between the protons at positions 2, 4, and 5. In the imidazole (B134444) ring, correlations would be observed between the protons at positions 2, 4, and 5.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would definitively assign the carbon signals of both the furan and imidazole rings.

Without experimental data, a representative data table cannot be constructed.

Chemical Shift Analysis and Multiplicity Interpretation

The ¹H and ¹³C NMR spectra would provide foundational information about the electronic environment of the nuclei.

¹H NMR: The protons on the furan and imidazole rings would appear in the aromatic region of the spectrum. The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group and the heteroatoms within the rings. The multiplicity (singlet, doublet, triplet, etc.) of each signal would provide information about the number of adjacent protons, further confirming their positions.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would be expected to have a characteristic downfield chemical shift. The chemical shifts of the furan and imidazole carbons would provide insight into the electron distribution within the heterocyclic rings.

A table of expected chemical shifts and multiplicities would be speculative without actual experimental data.

Mass Spectrometry

Mass spectrometry techniques would be employed to determine the compound's molecular weight and elemental composition, and to gain insights into its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS would be used to determine the molecular weight of this compound. The compound would be expected to be detected as a protonated molecule [M+H]⁺, and its mass-to-charge ratio (m/z) would be measured.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to determine the elemental composition of the molecule, confirming its chemical formula of C₈H₆N₂O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of the compound and to analyze it within complex mixtures. The retention time from the LC would be a characteristic property of the molecule under specific chromatographic conditions.

A data table for mass spectrometry findings would typically include the calculated and found m/z values for the molecular ion.

| Technique | Ionization Mode | Expected m/z [M+H]⁺ (Calculated) | Observed m/z |

| ESI-MS | Positive | 163.0508 | Data not available |

| HRMS | Positive | 163.05023 | Data not available |

Note: The calculated m/z values are based on the elemental composition of C₈H₆N₂O₂.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure in the solid state. This powerful technique would determine the precise bond lengths, bond angles, and the dihedral angle between the furan and imidazole rings. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. To date, no crystallographic data for this specific compound has been deposited in public databases.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For the analogue, ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanolic solution at ambient temperature.

The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₅N₃O₅ |

| Formula Weight | 365.34 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4067(5) |

| b (Å) | 6.8534(3) |

| c (Å) | 23.2437(12) |

| β (°) | 94.627(2) |

| Volume (ų) | 1652.37(14) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.468 |

| Absorption Coefficient (mm⁻¹) | 0.110 |

| F(000) | 760 |

The determined crystal structure unequivocally confirmed the proposed chemical structure and established the (E)-configuration of the imine double bond within the molecule. All bond lengths and angles were found to be within the normal ranges.

Crystal Packing and Intermolecular Interactions

The stability of the crystal lattice is governed by a network of intermolecular interactions. In the crystal packing of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, both hydrogen bonding and van der Waals forces play crucial roles.

The molecules are connected through weak C-H···N hydrogen bonds. Specifically, interactions are observed between hydrogen atoms on the propyl chain and a nitrogen atom of the imidazole ring. The geometry of these hydrogen bonds is detailed in the following table.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| C13-H13A···N3 | 0.97 | 2.58 | 3.486(3) | 156.0 |

| C18-H18A···N3 | 0.97 | 2.60 | 3.501(3) | 154.0 |

Conformational Analysis of Ring Systems

The furan ring plane and the 1,3-benzodioxole (B145889) ring are nearly coplanar, with a small dihedral angle of 8.38° between them.

The imidazole ring, however, is situated on a different plane, forming a dihedral angle of 12.84° with the 1,3-benzodioxole ring.

A notable conformational feature is the loss of planarity between the imidazole and furan rings, with a C5-C4-C1-O8 torsion angle of -7.57°. This twisting is attributed to van der Waals repulsion between hydrogen atoms on the respective rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of a compound is influenced by the nature of its chromophores—the parts of the molecule that absorb light. For this compound and its derivatives, the furan and imidazole rings, along with the carbonyl group, constitute the primary chromophoric system.

| Compound | λmax (nm) | Reference |

|---|---|---|

| 1,3-bis[(E)-furan-2-yl)methylene]thiourea | 346, 385, 485 | researchgate.net |

| Furan-thiophene copolymer | ~413 - 423 | researchgate.net |

| Imidazo[4,5-f] nih.govsci-hub.sephenanthroline | 229, 282, 302, 313 |

These examples indicate that compounds containing furan and imidazole rings typically exhibit absorption bands in the UV and visible regions of the electromagnetic spectrum. The precise position and intensity of these bands for this compound would depend on the specific electronic environment and molecular conformation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Structural Parameter Analysis

No published studies detailing the optimized geometry, bond lengths, bond angles, or dihedral angles for furan-3-yl(1H-imidazol-1-yl)methanone using DFT methods were found.

Vibrational Frequency Computations and Comparison with Experimental Data

There are no available computational studies on the vibrational frequencies of this compound. As such, a comparison between theoretical and experimental FT-IR or Raman spectral data cannot be performed.

Basis Set Selection and Functional Application (e.g., B3LYP/6-311++G(d,p))

While functionals like B3LYP paired with basis sets such as 6-311++G(d,p) are commonly employed for organic molecules containing furan (B31954) and imidazole (B134444) rings, no literature specifically documents their application to this compound. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not available in the reviewed literature. Analysis of the charge transfer and chemical reactivity based on FMOs is therefore not possible.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been computationally generated and published for this compound. The identification of positive, negative, and neutral electrostatic potential regions of the molecule remains undetermined.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the requested detailed outline. The computational and theoretical studies specified—including Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions, analysis of steric hindrance, and specific ligand-protein binding mode analysis through molecular docking—appear to have not been published for this exact compound.

While research exists for structurally related compounds containing furan and imidazole moieties, the strict instruction to focus solely on "this compound" and not introduce information outside the explicit scope prevents the use of data from these other molecules. Generating content would require speculating or using data from different chemical entities, which would violate the core requirements for scientific accuracy and specificity to the subject compound.

Therefore, the requested article cannot be constructed with the required level of detail and scientific rigor due to the absence of specific research data for "this compound" corresponding to the provided outline.

Structure Activity Relationship Sar and Molecular Design Principles for Furan Imidazole Systems

Influence of Furan (B31954) Substitution Pattern (e.g., Furan-2-yl vs. Furan-3-yl)

The furan-2-yl isomer is more commonly encountered in biologically active molecules. ijabbr.comutripoli.edu.ly This prevalence can be attributed to several factors:

Electronic Effects : The C2 position (α-carbon) is more electron-rich than the C3 position (β-carbon), which can influence its ability to participate in crucial intermolecular interactions like π-π stacking or cation-π interactions. The resonance energy of furan is significantly lower than that of benzene, indicating it is less aromatic and more reactive. wikipedia.org The disruption of this aromaticity during receptor binding is a key consideration, and the energetic cost of this may differ between 2-yl and 3-yl substitution.

Synthetic Accessibility : The preponderance of synthetic methodologies targeting the C2 position, stemming from its higher reactivity, often makes furan-2-yl derivatives more straightforward to synthesize. mdpi.com

Theoretical calculations on related tetrahydrofuran (B95107) (THF) radicals show that the THF-2-yl radical is more stable than the THF-3-yl radical, which can be extrapolated to suggest underlying differences in the stability and reactivity of the corresponding positions on the furan ring itself. pnnl.gov The choice between a furan-2-yl and a furan-3-yl core is therefore a critical design decision that modulates the fundamental electronic and steric properties of the resulting molecule.

| Property | Furan-2-yl (α-position) | Furan-3-yl (β-position) |

|---|---|---|

| Electronic Density | Higher electron density; more susceptible to electrophilic attack. wikipedia.orgorientjchem.org | Lower electron density compared to C2. |

| Steric Environment | Adjacent to the ring oxygen atom, influencing local polarity and steric bulk. | Flanked by two carbon atoms, presenting a different steric profile. |

| Reactivity | Generally more reactive in substitution and cycloaddition reactions. chemrxiv.org | Less reactive compared to the α-position. |

| Prevalence in Bioactive Molecules | More common. ijabbr.comutripoli.edu.lysemanticscholar.org | Less common. |

Impact of Imidazole (B134444) Substitution on Molecular Properties

The imidazole ring is a versatile pharmacophore, exhibiting a wide range of biological activities. nih.govresearchgate.net Its properties are highly tunable through substitution. Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base, a property conferred by its two nitrogen atoms. mdpi.com This allows it to participate in various ionic and hydrogen-bonding interactions within a receptor binding pocket.

In an unsubstituted 1H-imidazole ring, the N1 and N3 positions are equivalent due to a rapid tautomeric equilibrium where the proton shifts between the two nitrogen atoms. However, upon acylation with the furan-3-yl methanone (B1245722) group, a specific nitrogen atom forms a covalent bond with the carbonyl carbon, breaking this symmetry. The resulting molecule is a 1-acylimidazole. The attachment to a specific nitrogen (designated N1 in the resulting stable compound) has significant consequences. The N-acyl imidazole linkage is known to be highly reactive, and such compounds serve as effective acyl transfer agents. This implies that the bond between the imidazole N1 and the carbonyl carbon is relatively labile, a feature that could be relevant to the molecule's mechanism of action, potentially involving covalent modification of a biological target.

Role of the Methanone Linker in Molecular Architecture

The methanone (carbonyl) group serves as a critical linker, connecting the furan and imidazole rings. Its role extends beyond simply joining the two heterocycles; it fundamentally defines the molecule's architecture and potential for interaction.

Structural Rigidity and Orientation : The carbonyl group is a planar, sp²-hybridized center. It acts as a relatively rigid linker that restricts the conformational freedom of the molecule compared to a more flexible alkyl chain. This rigidity helps to pre-organize the furan and imidazole rings in a specific spatial orientation, which can be crucial for fitting into a well-defined binding site.

Electronic Properties : The ketone group is electron-withdrawing and participates in conjugation with both the furan and imidazole rings (through the nitrogen lone pair). This electronic communication across the linker can influence the properties of both heterocyclic systems.

Hydrogen Bonding : The carbonyl oxygen is a potent hydrogen bond acceptor. orientjchem.org This feature provides a key interaction point for binding to biological targets, such as the amide protons of a protein backbone or the side chains of amino acids like asparagine or glutamine.

Stereochemical Considerations and Conformational Flexibility

While the methanone linker provides some rigidity, the molecule is not entirely planar. Significant conformational flexibility exists due to rotation around the two single bonds connecting the carbonyl carbon to the furan and imidazole rings (the C-C and C-N bonds, respectively). The study of these different 3D arrangements is known as conformational analysis. libretexts.orgnobelprize.org

The molecule's potential energy varies as these bonds rotate, primarily due to steric hindrance and torsional strain. libretexts.org To minimize steric clashes between the rings and with the carbonyl oxygen, the molecule will adopt a non-planar, twisted conformation. There are energy barriers to rotation around these bonds, and the molecule will preferentially exist in low-energy conformations. researchgate.netnih.gov Computational studies on related diaryl systems confirm that multiple stable conformers can exist with relatively small energy differences between them. nih.govmdpi.com

The key dihedral angles that define the conformation are:

O=C–C(furan)–C(furan) : Rotation around the furan-carbonyl bond.

O=C–N(imidazole)–C(imidazole) : Rotation around the imidazole-carbonyl bond.

The equilibrium population of different conformers determines the molecule's average shape in solution and its ability to adapt its conformation upon binding to a target. This conformational flexibility can be an asset, allowing for an "induced fit" into a binding pocket, but excessive flexibility can be entropically unfavorable for binding.

Rational Design Principles for Modulating Molecular Interactions

Rational drug design aims to systematically modify a lead compound like furan-3-yl(1H-imidazol-1-yl)methanone to enhance its desired biological activity and pharmacokinetic properties. mdpi.comresearchgate.net Several principles can be applied to this scaffold:

Ring Substitution : Adding substituents to either the furan or imidazole ring can modulate lipophilicity, polarity, and steric bulk, and introduce new points of interaction. For instance, adding a hydrogen bond donor/acceptor could form a new, affinity-enhancing interaction with a protein. acs.org

Bioisosteric Replacement : The furan or imidazole rings could be replaced with other heterocycles (e.g., thiophene, thiazole, pyrazole) to fine-tune electronic properties, metabolic stability, or binding interactions. acs.org Similarly, the methanone linker could be replaced by other groups like an amide, sulfone, or even a reversed amide to alter geometry and hydrogen-bonding patterns.

Conformational Constraint : Introducing bulky groups or cyclizing parts of the molecule can restrict rotation around the key single bonds. This can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and potentially increasing selectivity for the target.

Molecular docking and other in silico methods are invaluable tools for predicting how such modifications will affect the binding mode and affinity of the compound, thereby guiding the synthetic chemistry efforts. nih.govresearchgate.netmdpi.com By systematically exploring these design principles, the furan-imidazole scaffold can be optimized to create potent and selective modulators of biological targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The current known synthesis of furan-3-yl(1H-imidazol-1-yl)methanone involves the reaction of furan-3-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) rsc.org. This method, while effective for producing the acyl imidazolide intermediate, opens the door for further optimization and the exploration of novel, more efficient synthetic strategies. Acyl imidazolides are highly reactive acylating agents, and their synthesis is a cornerstone of many organic reactions nbinno.comacs.orgnih.govresearchgate.net.

Future synthetic explorations could focus on several key areas:

One-Pot Reactions: Developing a one-pot synthesis, where multiple reaction steps are performed in the same vessel, could significantly improve efficiency and yield. Multi-component reactions (MCRs) are a valuable approach for creating complex molecules from simple starting materials in a single step and have been successfully used for other furan- and imidazole-containing compounds nih.govresearchgate.net.

Catalytic Methods: The use of novel catalysts could offer milder reaction conditions and improved selectivity. For instance, acid catalysis has been shown to accelerate the formation of acyl imidazolides acs.org. Research into metal-based or organocatalysts could provide new routes to this compound.

Green Chemistry Approaches: Future synthetic methods should aim to be more environmentally friendly. This could involve the use of greener solvents, microwave-assisted synthesis, or enzymatic catalysis to reduce waste and energy consumption mdpi.com.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. The synthesis of this compound could be adapted to a flow chemistry setup, allowing for precise control over reaction parameters.

| Synthetic Approach | Potential Advantages | Relevant Precedents |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Synthesis of complex furan-imidazole derivatives nih.govresearchgate.net |

| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity | Acid catalysis in acyl imidazolide formation acs.org |

| Green Chemistry | Reduced environmental impact, increased safety | Microwave-assisted synthesis of imidazole (B134444) hybrids mdpi.com |

| Flow Chemistry | Enhanced control, scalability, and safety | Widely used in modern pharmaceutical synthesis |

Advanced Computational Modeling Techniques

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide insights into its structure, reactivity, and potential biological activity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to determine the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. Such studies have been applied to other furanone derivatives researchgate.net.

Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a protein. This is a common approach in drug discovery for imidazole-containing compounds mdpi.comnih.gov.

Pharmacophore Modeling: By analyzing the structural features of known active molecules, a pharmacophore model can be developed. This model can then be used to virtually screen for new derivatives of this compound with a higher probability of being active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This early-stage assessment can help to prioritize derivatives with more favorable drug-like properties nih.gov.

| Modeling Technique | Application for this compound |

| Quantum Chemical Calculations | Prediction of molecular geometry, electronic properties, and reactivity researchgate.net |

| Molecular Docking | Elucidation of potential binding modes to biological targets mdpi.comnih.gov |

| Pharmacophore Modeling | Design of new derivatives with enhanced activity |

| ADMET Prediction | Early assessment of drug-like properties nih.gov |

Development of Targeted Derivatization Methods

The core structure of this compound provides multiple sites for chemical modification, allowing for the creation of a library of derivatives with diverse properties. Targeted derivatization can be used to enhance potency, selectivity, and pharmacokinetic properties.

Future research could focus on modifying both the furan (B31954) and imidazole rings:

Substitution on the Furan Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) onto the furan ring can modulate the electronic properties and steric bulk of the molecule. The biological activities of furan derivatives are known to be influenced by their substitution patterns nih.govnih.govresearchgate.net.

Substitution on the Imidazole Ring: The imidazole ring can be N-alkylated or N-arylated to introduce different functional groups. A variety of imidazole derivatives have been synthesized to explore their therapeutic potential nih.govresearchgate.net.

Modification of the Carbonyl Linker: The carbonyl group could be reduced to an alcohol or converted to other functional groups to alter the molecule's geometry and hydrogen bonding capabilities.

A systematic structure-activity relationship (SAR) study, guided by computational modeling, would be crucial in identifying the most promising derivatives.

Integration with High-Throughput Screening and Cheminformatics

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. A library of this compound derivatives could be subjected to HTS to identify hit compounds for various therapeutic targets. Imidazole-based compounds have been successfully identified as hits in HTS campaigns nih.govacs.org.

Cheminformatics plays a vital role in managing and analyzing the large datasets generated by HTS. By applying machine learning algorithms and statistical analysis, it is possible to identify trends in the data and build predictive models that can guide the design of the next generation of compounds.

The integration of these technologies can accelerate the discovery process in several ways:

Virtual Screening: Before embarking on costly and time-consuming synthesis, large virtual libraries of this compound derivatives can be screened computationally to prioritize the most promising candidates.

Hit-to-Lead Optimization: Once initial hits are identified from HTS, cheminformatics tools can help in analyzing the SAR and guide the chemical modifications needed to improve their potency and selectivity.

Bioactivity Prediction: Predictive models based on the chemical structures and biological activities of a set of compounds can be used to estimate the activity of new, unsynthesized derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.